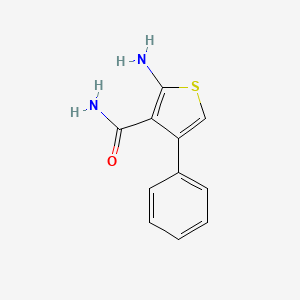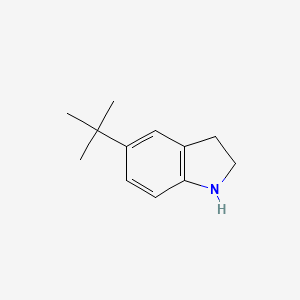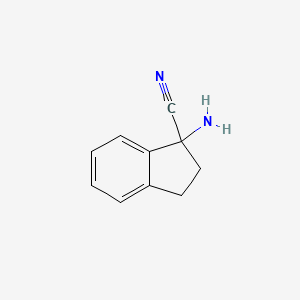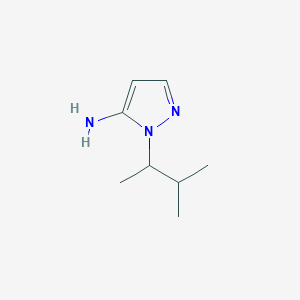
1-(2-氨基-4-氯苯基)哌啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
In the crystal structure of a similar compound, 4-(4-Chloro-phen-yl)piperidin-4-ol, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .Physical and Chemical Properties Analysis
The molecular formula of “1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is C11H15ClN2O and its molecular weight is 226.7 g/mol.科学研究应用
抗癌应用
包括“1-(2-氨基-4-氯苯基)哌啶-4-醇”在内的哌啶衍生物可能用于抗癌治疗 . 环状结构上存在卤素、羧基、硝基或甲基可以增强哌啶衍生物的细胞毒性 .
抗病毒应用
哌啶衍生物已用于抗病毒应用 . 特定的机制和有效性将取决于衍生物中存在的具体结构和官能团。
抗疟应用
哌啶衍生物也已用于抗疟治疗 . 这些衍生物作为抗疟剂的有效性将取决于它们的具体化学结构。
抗菌和抗真菌应用
哌啶衍生物在抗菌和抗真菌应用中显示出潜力 . 这些化合物可用于开发治疗各种细菌和真菌感染的新药。
降压应用
哌啶衍生物已用于治疗高血压 . 特定的机制和有效性将取决于衍生物中存在的具体结构和官能团。
镇痛和抗炎应用
哌啶衍生物已被用作镇痛剂和抗炎剂 . 这些化合物可能用于开发新的止痛药和抗炎药。
抗阿尔茨海默病应用
哌啶衍生物在治疗阿尔茨海默病方面显示出潜力 . 特定的机制和有效性将取决于衍生物中存在的具体结构和官能团。
抗精神病应用
哌啶衍生物已用于治疗各种精神疾病 . 这些化合物可能用于开发新的抗精神病药物。
作用机制
Target of Action
The primary target of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the signaling pathway of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it blocks the receptor and prevents HIV-1 from entering the cell .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
安全和危害
未来方向
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
1-(2-Amino-4-chlorophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor. This interaction is crucial in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor for the virus. The compound’s ability to antagonize CCR5 makes it a potential candidate for HIV-1 treatment . Additionally, 1-(2-Amino-4-chlorophenyl)piperidin-4-ol has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing infection . Moreover, the compound’s impact on cellular signaling pathways can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. These effects underscore the potential therapeutic applications of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol in treating diseases that involve dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as the CCR5 receptor, and inhibiting its function. This inhibition is achieved through a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . Additionally, 1-(2-Amino-4-chlorophenyl)piperidin-4-ol can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular signaling pathways. These molecular interactions result in changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Amino-4-chlorophenyl)piperidin-4-ol remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of the compound can occur over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed. These threshold effects are important for determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol, highlighting the need for careful dosage optimization in clinical settings.
Metabolic Pathways
1-(2-Amino-4-chlorophenyl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence its efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding the metabolic pathways of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol within cells and tissues are key factors that determine its efficacy and safety. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects. Understanding the transport and distribution mechanisms of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is essential for developing effective delivery strategies and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is important for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
1-(2-amino-4-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHPRRYKAMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)







![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)


